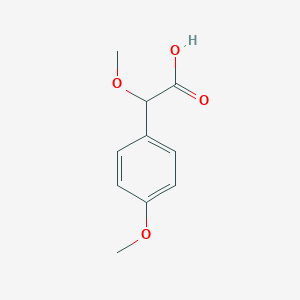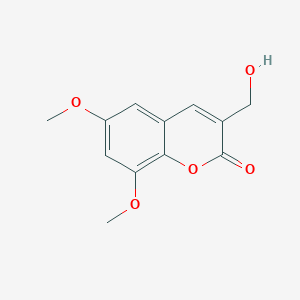
3-Hydroxymethyl-6,8-dimethoxycoumarin
Overview
Description
3-Hydroxymethyl-6,8-dimethoxycoumarin is a bioactive natural product . It is a type of coumarin, a class of compounds that occur naturally in several organisms including plants, bacteria, and fungi . This compound was isolated from the Chinese mangrove Rhizophora mucronata-derived Pestalotiopsis sp .
Synthesis Analysis
The synthesis of 3-Hydroxymethyl-6,8-dimethoxycoumarin has been achieved by the fungus Pestalotiopsis sp., which was isolated from Chinese mangrove sheets Rhizophora mucronata . The fungus was grown on solid fermentation using rice as the culture medium .Scientific Research Applications
Photophysics and Hydration Dynamics in Biological Systems
3-Hydroxymethyl-6,8-dimethoxycoumarin and its derivatives, like 6,7-dimethoxy-coumarin, are important in investigating biological systems due to their strong micro-environment sensitivity. For instance, studies involving acetyloxymethyl-6,7-dimethoxycoumarin (Ac-DMC) explore its photophysics and hydration dynamics in biologically relevant systems like aerosol-OT (AOT) reverse micelles. This sensitivity to hydration and mobility of the microenvironment, alongside efficient quenching by halide ions, makes these compounds valuable in studying hydration parameters in biological contexts (Ghose et al., 2018).
Isolation and Pharmacological Potential
Compounds related to 3-Hydroxymethyl-6,8-dimethoxycoumarin have been isolated from various plant sources, indicating a wide spectrum of potential pharmacological applications. For instance, 6,7-dimethoxycoumarin was extracted from purple sweet potatoes, highlighting its significance in understanding the health functions of such vegetables and its pharmacological effects (Xue, 2013).
Synthesis and Chemical Modifications
The chemical synthesis and modification of 3-Hydroxymethyl-6,8-dimethoxycoumarin and its analogs are a significant area of research. For example, studies on the nucleophilic addition reactions on 3-carbethoxy-5,7-dimethoxycoumarin demonstrate the versatility of these compounds in organic synthesis, leading to various derivatives with potential biological applications (Hassan et al., 2002).
Potential Antifungal and Antimicrobial Applications
Some derivatives of 3-Hydroxymethyl-6,8-dimethoxycoumarin exhibit antifungal and antimicrobial properties. For instance, compounds like pavietin, a prenylated coumarin, isolated from Aesculus pavia, showed significant antifungal activity. This suggests a potential role for such compounds in plant resistance and as templates for developing new antifungal agents (Curir et al., 2007).
Role in Chromatographic Detection
Derivatives of 3-Hydroxymethyl-6,8-dimethoxycoumarin, like 4-bromomethyl-6,7-dimethoxycoumarin, have been used as fluorescent labels for carboxylic acids in chromatographic detection. This application underscores their utility in analytical chemistry, especially in enhancing the sensitivity and specificity of chromatographic analyses (Farinotti et al., 1983).
properties
IUPAC Name |
3-(hydroxymethyl)-6,8-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-9-4-7-3-8(6-13)12(14)17-11(7)10(5-9)16-2/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUJKFCQTBOEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C(=O)O2)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
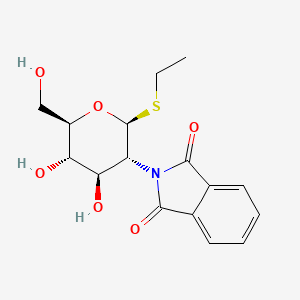
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)

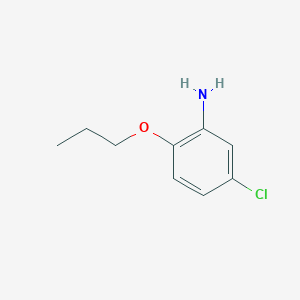
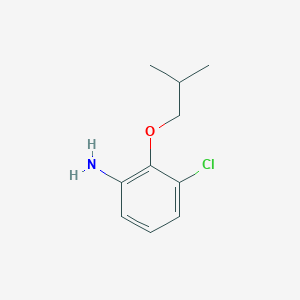
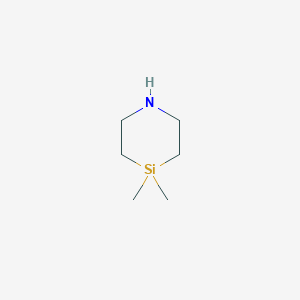

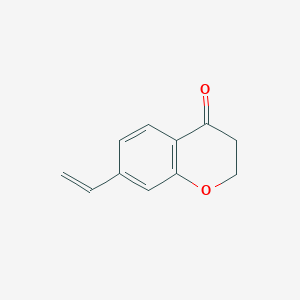

![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
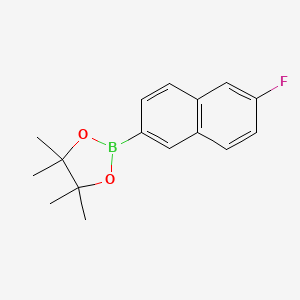
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)
